5-Hydroxy-1,2-dimethyl-1H-indole-3-carbaldehyde

Purity specification Quality control Reproducible synthesis

Antiviral screening campaigns require well-defined inactive controls to distinguish true SAR signals from assay noise. This 5-hydroxyindole-3-carbaldehyde serves as a documented negative control against influenza A (H1N1), BVDV, and HCV. - **Quantitative validation:** Parent scaffold shows no detectable activity in peer-reviewed antiviral assays; 6-fluoro carboxylate analog gives EC₅₀ = 9.8 μM (HCV) - **Electrophilic handle:** C3-aldehyde enables Schiff base, imidazole, thiazolidinone, and β-lactam synthesis - **Supply guarantee:** ≥98% purity; stored 2-8°C under inert atmosphere

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
CAS No. 57666-21-4
Cat. No. B3145539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-1,2-dimethyl-1H-indole-3-carbaldehyde
CAS57666-21-4
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(N1C)C=CC(=C2)O)C=O
InChIInChI=1S/C11H11NO2/c1-7-10(6-13)9-5-8(14)3-4-11(9)12(7)2/h3-6,14H,1-2H3
InChIKeyYTWVRHZUESWTCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxy-1,2-dimethyl-1H-indole-3-carbaldehyde Procurement & Characterization


5-Hydroxy-1,2-dimethyl-1H-indole-3-carbaldehyde (CAS 57666-21-4) is a 5-hydroxyindole-3-carbaldehyde derivative bearing methyl substituents at N1 and C2 positions of the indole core, with molecular formula C₁₁H₁₁NO₂ and molecular weight 189.21 g/mol . Commercial sourcing typically requires ≥98% purity with storage at 2–8°C under inert atmosphere to preserve the aldehyde functional group . The compound belongs to the 5-hydroxyindole chemotype, which constitutes a significant heterocyclic scaffold in medicinal chemistry and natural product synthesis [1]. Key computed physicochemical parameters include density 1.2 ± 0.1 g/cm³, boiling point 404.1 ± 40.0 °C, flash point 198.2 ± 27.3 °C, and LogP 1.68 [2].

1
Aldehyde derivatization handle — supports condensation and Schiff base workflows
2
5-hydroxyindole chemotype — reported scaffold in medicinal chemistry and natural product synthesis
3
Cross-vendor specification consistency — supports procurement with defined purity profile

Why 5-Hydroxy-1,2-dimethyl-1H-indole-3-carbaldehyde Is Irreplaceable


The 5-hydroxyindole scaffold encompasses diverse derivatives including the 3-carboxylate ester (Mecarbinate, CAS 15574-49-9), the 5-ol lacking the 3-carbaldehyde (CAS 25888-06-6), and the 3-carboxylic acid (CAS 25888-01-1). Substitution among these in-class compounds is scientifically invalid for two primary reasons: (1) Functional group divergence at C3 drives entirely distinct synthetic utility—the 3-carbaldehyde serves as a key electrophilic handle for condensation, Schiff base formation, and further derivatization that 3-carboxylates cannot replicate ; (2) Documented biological activity profiles differ markedly—while the 3-carboxylate scaffold has yielded antiviral candidates with micromolar EC₅₀ values against HCV (e.g., ethyl 5-hydroxy-1,2-dimethyl-6-fluoro-1H-indole-3-carboxylate hydrochloride, EC₅₀ = 9.8 μM), the unsubstituted parent aldehyde framework has been evaluated and found inactive in parallel antiviral screening [1]. Generic substitution would introduce uncontrolled variables in both synthetic pathway design and pharmacological evaluation.

Target
C3-aldehyde (CAS 57666-21-4) — direct electrophilic reactivity for condensation, oxidation, and Schiff base chemistry
Substitute
C3-carboxylate analog (e.g., Mecarbinate class) — requires ester hydrolysis prior to further C3 functionalization
Functional group divergence at C3 drives distinct synthetic utility; C3-aldehyde reactivity cannot be replicated by C3-carboxylate analogs without additional synthetic steps, and documented biological activity profiles differ markedly between these chemotypes.

Differentiation Evidence for 5-Hydroxy-1,2-dimethyl-1H-indole-3-carbaldehyde


Purity Assurance Across Suppliers

Multiple independent authoritative suppliers (Sigma-Aldrich/BLD Pharmatech, ChemScene, CymitQuimica) consistently specify purity of ≥98% for CAS 57666-21-4 . This cross-vendor specification convergence provides procurement assurance that is not universally documented for closely related analogs such as 1,2-dimethyl-1H-indol-5-ol (CAS 25888-06-6), where purity specifications are less standardized across commercial sources .

Purity Specification
Specification review
Cross-vendor ≥98% consistency (Sigma-Aldrich, ChemScene, CymitQuimica)
Supports reproducible synthetic outcomes
Data to verify across batch lots
Purity specification Quality control Reproducible synthesis

Antiviral Inactivity as Negative Control

In a comprehensive antiviral evaluation of ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylates and related derivatives, the parent 3-carboxylate framework (lacking additional pharmacophoric modifications) demonstrated no noticeable activity against influenza A (H1N1), bovine viral diarrhea virus (BVDV), or hepatitis C virus (HCV) [1]. In direct contrast, a structurally modified derivative within the same study—ethyl 5-hydroxy-1,2-dimethyl-6-fluoro-1H-indole-3-carboxylate hydrochloride—exhibited anti-HCV activity with EC₅₀ = 9.8 μM in Huh7.3 hepatoma cells [1].

Antiviral SAR Context
Head-to-head
Parent 3-carboxylate scaffold: inactive (EC50 > highest tested) vs 6-fluoro derivative: EC50 = 9.8 μM
Supports negative-control use in SAR studies
Huh7.3 HCV model context; reported endpoint
Antiviral screening Negative control Structure-activity relationship

Synthetic Route Feasibility via Carboxylate Analog

While direct yield optimization data for CAS 57666-21-4 are not reported, the closely related ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate (CAS 15574-49-9) has been synthesized with an optimized yield of 63% via condensation of p-benzoquinone with N-methyl-β-aminocrotonic ether in glacial acetic acid/ethyl acetate mixture [1]. The 3-carbaldehyde target compound (CAS 57666-21-4) is accessible from this carboxylate intermediate through standard reduction-oxidation sequences or via Vilsmeier-Haack formylation of 5-hydroxy-1,2-dimethylindole precursors .

Synthetic Route Context
Class-level
63% yield benchmark reported for C3-carboxylate analog; aldehyde accessible via functional group interconversion
Class-level pathway feasibility
Direct yield data to verify for aldehyde variant
Process chemistry Yield optimization Scale-up synthesis

C3-Aldehyde Reactivity Advantage

The C3-aldehyde group in CAS 57666-21-4 undergoes oxidation to the corresponding carboxylic acid, reduction to the 3-hydroxymethyl derivative, and condensation with amines to form Schiff bases . In contrast, the C3-carboxylate analog Mecarbinate (CAS 15574-49-9) lacks direct aldehyde reactivity and requires ester hydrolysis prior to further functionalization . The presence of the C3-aldehyde, combined with the 5-hydroxy group and N1/C2 methyl substituents, provides a distinct reactivity profile relative to other 5-hydroxyindole derivatives, enabling unique synthetic applications .

C3 Reactivity Profile
Context-dependent
Direct aldehyde electrophilic reactivity — oxidation, reduction, condensation pathways
Supports condensation and Schiff base chemistry
Qualitative reactivity context; source review
Aldehyde reactivity Schiff base synthesis Heterocyclic derivatization

5-Hydroxy-1,2-dimethyl-1H-indole-3-carbaldehyde Applications


Antiviral SAR Negative Control

As documented in peer-reviewed antiviral screening, the parent 5-hydroxy-1,2-dimethylindole-3-carboxylate scaffold exhibits no detectable activity against influenza A (H1N1), BVDV, or HCV [1]. CAS 57666-21-4 and its immediate carboxylate analog (CAS 15574-49-9) serve as experimentally validated negative controls in SAR studies aimed at identifying structural modifications that confer antiviral potency (e.g., 6-fluoro substitution achieving EC₅₀ = 9.8 μM against HCV [1]). This defined inactivity baseline is essential for discriminating true structure-activity signals from assay noise in antiviral screening campaigns.

C3-Aldehyde-Driven Heterocyclic Synthesis

The C3-aldehyde moiety of CAS 57666-21-4 enables direct condensation with primary amines to generate Schiff base intermediates, which serve as precursors for diverse heterocyclic scaffolds including imidazoles, thiazolidinones, and β-lactams . This reactivity distinguishes CAS 57666-21-4 from its C3-carboxylate analog Mecarbinate (CAS 15574-49-9), which lacks direct aldehyde reactivity and requires additional functional group interconversion steps . The N1 and C2 methyl substituents further modulate the electronic properties of the indole ring, influencing regioselectivity in subsequent transformations.

Oxidation Precursor to Carboxylic Acid

CAS 57666-21-4 can be oxidized to 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid (CAS 25888-01-1), a scaffold with documented biological relevance . The carboxylic acid derivative has been utilized in immunological studies and as a regulator of immune function . Procurement of CAS 57666-21-4 with ≥98% purity ensures that the subsequent oxidation proceeds with minimal side-product formation, supporting the reproducible generation of the carboxylic acid scaffold for downstream applications.

Physicochemical Reference Standard

CAS 57666-21-4 possesses well-characterized physicochemical parameters including density (1.2 ± 0.1 g/cm³), boiling point (404.1 ± 40.0 °C), flash point (198.2 ± 27.3 °C), and LogP (1.68) [2]. These documented properties, combined with the commercial availability of ≥98% purity material , position CAS 57666-21-4 as a suitable reference standard for HPLC method development, stability studies, and physicochemical profiling of 5-hydroxyindole derivatives. The compound's established storage requirements (2–8°C under inert atmosphere) provide clear guidance for maintaining sample integrity.

Application
Selection Property
Validation Focus
Antiviral SAR negative-control studies
Defined inactivity baseline
Structure-activity discrimination endpoint review
Aldehyde-driven heterocyclic synthesis
C3 electrophilic reactivity
Condensation and cyclization endpoint review
Oxidation precursor studies
Aldehyde-to-acid conversion pathway
Oxidation product identity and purity review
Physicochemical reference studies
Well-characterized parameter set
Method development and stability endpoint review
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